Benazepril

概要

説明

ベナゼプリルは、主に高血圧、心不全、糖尿病性腎臓病の治療に使用される医薬品である。 これは、アンジオテンシン変換酵素阻害剤であり、レニン・アンジオテンシン・アルドステロン系の活性を低下させることで作用し、血管の弛緩とそれに続く血圧の低下をもたらす 。 ベナゼプリルは1981年に初めて特許を取得し、1990年に医療用途に用いられた .

2. 製法

合成経路および反応条件: ベナゼプリルの合成には、いくつかの重要なステップが含まれる。一般的な方法の1つには、3-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンザゼピン-2-ケトン-1-tert-ブチルアセテートと(S)-ホモフェニルアラニンの反応が含まれる。この反応に続いて、動的キネティック分解プロセスが行われ、ベナゼプリルの中間体が得られる。

工業的生産方法: ベナゼプリル塩酸塩の工業的生産は通常、動的キネティック分解技術を採用しており、効率的で環境に優しい。 この方法は、ステップ数が少なく、操作が簡単で、総収率が高く、原子経済性が優れており、環境汚染が少ない .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benazepril involves several key steps. One common method includes the reaction of 3-bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine. This reaction is followed by a dynamic kinetic resolution process to obtain the this compound intermediate.

Industrial Production Methods: Industrial production of this compound hydrochloride typically involves dynamic kinetic resolution technology, which is efficient and environmentally friendly. This method has short steps, simple operation, high total yield, high atom economy, and minimal environmental pollution .

化学反応の分析

反応の種類: ベナゼプリルは、次のようなさまざまな化学反応を受ける。

酸化: ベナゼプリルは酸化されて、その活性代謝物であるベナゼプリラートを形成することができる。

加水分解: ベナゼプリル中のエステル基は、肝臓のエステラーゼによって加水分解されてベナゼプリラートを形成する.

置換: ベナゼプリルは、特に強力な求核剤の存在下で、置換反応を受けることができる。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれる。

加水分解: この反応は通常、肝臓の生理的条件下で起こる。

置換: 水酸化ナトリウムなどの強力な塩基は、置換反応を促進することができる。

主な生成物:

ベナゼプリラート: ベナゼプリルの加水分解から生成される主な活性代謝物.

4. 科学研究における用途

ベナゼプリルは、幅広い科学研究用途を持っている。

化学: アンジオテンシン変換酵素阻害剤とその合成の研究におけるモデル化合物として使用される。

生物学: ベナゼプリルの研究は、血圧調節に関与する生物学的経路を理解するのに役立つ。

科学的研究の応用

Benazepril has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of angiotensin-converting enzyme inhibitors and their synthesis.

Biology: Research on this compound helps in understanding the biological pathways involved in blood pressure regulation.

Medicine: this compound is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic kidney disease

作用機序

ベナゼプリルは、肝臓のエステラーゼによって活性型であるベナゼプリラートに変換されるプロドラッグである。ベナゼプリラートは、アンジオテンシン変換酵素を阻害し、強力な血管収縮剤であるアンジオテンシンIからアンジオテンシンIIへの変換を阻止する。 この阻害は、アンジオテンシンIIのレベルを低下させ、血管拡張、血圧の低下、アルドステロン分泌の減少をもたらす .

類似の化合物:

リシノプリル: 高血圧と心不全の治療に使用される別のアンジオテンシン変換酵素阻害剤.

エナラプリル: ベナゼプリルと同様に、高血圧と心不全に使用されるが、化学構造が異なる.

ラミプリル: 治療用途が同様の別のアンジオテンシン変換酵素阻害剤.

ベナゼプリルの独自性: ベナゼプリルは、他のアンジオテンシン変換酵素阻害剤と比較して、高い効力、優れた安定性、副作用が少ないことで独自性を持っている。 そのユニークな化学構造は、その有効性と安全性プロファイルに貢献している .

類似化合物との比較

Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.

Enalapril: Similar to benazepril, it is used for hypertension and heart failure but has a different chemical structure.

Ramipril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.

Uniqueness of this compound: this compound is unique due to its high potency, better stability, and fewer side effects compared to other angiotensin-converting enzyme inhibitors. Its unique chemical structure contributes to its effectiveness and safety profile .

生物活性

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension and heart failure. Its biological activity is characterized by its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy in various patient populations. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

This compound is a prodrug that is converted in the liver to its active form, benazeprilat. The primary action of benazeprilat involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, benazeprilat decreases the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in:

- Decreased plasma angiotensin II levels : Lower levels lead to vasodilation and reduced blood pressure.

- Reduced aldosterone secretion : This promotes sodium excretion and decreases fluid retention.

- Enhanced bradykinin levels : Increased bradykinin contributes to vasodilation and may have cardioprotective effects .

Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite, benazeprilat, is critical for understanding its therapeutic effects. Key pharmacokinetic parameters include:

This compound is predominantly eliminated via renal excretion, with minimal nonrenal pathways involved .

Pharmacodynamics

The pharmacodynamic effects of this compound are evident through its ability to inhibit ACE activity significantly. In a study involving healthy Beagles, various dosages of this compound resulted in profound ACE inhibition, with a peak effect observed at approximately 2 hours post-administration. The following table summarizes the ACE inhibition results:

| Dosage (mg/kg) | Peak Inhibition (%) | Trough Inhibition (%) |

|---|---|---|

| 0.125 | 83.6 ± 4.2 | 83.6 ± 4.2 |

| 0.25 | 96.9 ± 2.0 | 83.6 ± 4.2 |

| 0.5 | Significant effect | Significant effect |

| 1.0 | Significant effect | Significant effect |

This data indicates that lower doses can achieve substantial ACE inhibition, which is sustained over time with repeated dosing .

Case Studies

- Hypertension Management : A study involving over 1,200 subjects demonstrated that this compound effectively lowered systolic blood pressure compared to other antihypertensive classes, particularly in patients with diabetes and hypertension .

- Renal Protection : In patients with advanced chronic renal insufficiency, this compound therapy resulted in a significant reduction in proteinuria (52%) and slowed the decline in renal function by 23% compared to placebo controls over a mean follow-up period of 3.4 years .

Dose-Response Relationship

Recent research has explored the dose-response relationship between this compound dosing and biomarkers associated with RAAS activity. Higher doses correlated with:

特性

IUPAC Name |

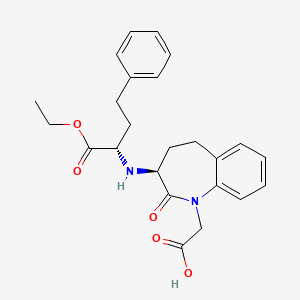

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022645 | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19mg/mL, 1.05e-02 g/L | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Benazeprilat, the active metabolite of Benazepril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86541-75-5 | |

| Record name | Benazepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benazepril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148-149 °C, 148 - 149 °C | |

| Record name | Benazepril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00542 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benazepril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benazepril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of benazepril?

A1: this compound is a prodrug that is metabolized to its active form, benazeprilat, in the liver. Benazeprilat is a potent and selective inhibitor of angiotensin-converting enzyme (ACE). [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. [] By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, ]

Q2: What are the downstream effects of ACE inhibition by benazeprilat?

A2: Inhibition of ACE by benazeprilat leads to:

- Vasodilation: Reduced angiotensin II levels lead to relaxation of blood vessels, decreasing blood pressure. []

Q3: Does this compound affect other vasoactive substances besides angiotensin II?

A3: this compound and benazeprilat primarily exert their vasodilatory effects by inhibiting angiotensin II synthesis. [] While this compound at higher concentrations showed some influence on prostaglandin-induced responses in isolated blood vessels, these effects are not considered to be its primary mechanism of action. []

Q4: What are the key pharmacokinetic parameters of this compound and benazeprilat?

A4: Key pharmacokinetic parameters for this compound and benazeprilat include:

- Rapidly absorbed after oral administration (Tmax ~ 0.5-2 hours). [, , , ]

- Rapidly metabolized to benazeprilat in the liver. [, , ]

- Short half-life (~0.76-2.9 hours). []

- Peak plasma concentrations reached later than this compound (Tmax ~ 1.25 - 7.8 hours). [, ]

- Biphasic elimination with a terminal half-life of ~11.7-19 hours after a single dose and longer after repeated doses (up to 27.7 hours). [, ]

- Moderate bioaccumulation with repeated dosing. []

Q5: How long does this compound take to reach steady-state concentrations?

A5: Steady-state benazeprilat concentrations are generally reached within three doses of this compound. []

Q6: How does this compound affect plasma ACE activity?

A6: this compound effectively inhibits plasma ACE activity in a dose-dependent manner. Maximum inhibition (>85% and often reaching 100%) occurs around the time of peak benazeprilat concentration and is sustained for at least 24 hours after a single dose. [, ] This long duration of action is attributed to the presence of the terminal elimination phase of benazeprilat. []

Q7: Is the dosage of this compound adjusted for patients with liver cirrhosis?

A7: Although the plasma concentrations of this compound were found to be doubled in patients with liver cirrhosis compared to healthy subjects, the rate and extent of its conversion to benazeprilat remained virtually unaffected. [] This suggests that dosage adjustments may not be necessary for these patients. []

Q8: What in vitro models have been used to study this compound?

A8: One in vitro model used to study this compound's protective effect against doxorubicin-induced cardiotoxicity involved rat embryonic cardiac myoblast cells (H9c2 cell line). [] The study demonstrated that pre-treating H9c2 cells with this compound hydrochloride reduced doxorubicin-induced apoptosis and oxidative stress, suggesting a potential cardioprotective effect. []

Q9: What in vivo models have been used to study this compound?

A9: Various animal models have been employed to investigate the effects of this compound:

- Spontaneously Hypertensive Rats (SHRs): Used to study this compound's effects on blood pressure regulation, cardiac hypertrophy, and renal function. [, , , ]

- Diabetic Nephropathy Rats: Employed to evaluate this compound's renoprotective effects in the context of diabetes. [, , ]

- Acute Myocardial Infarction Rats: Utilized to investigate this compound's impact on ventricular remodeling and cardiac function post-infarction. []

- Canine Atrial Fibrillation Models: Used to study this compound's effects on atrial remodeling in the context of atrial fibrillation. []

Q10: What are the key findings from clinical trials on this compound?

A10: Clinical trials have demonstrated the efficacy and safety of this compound in managing:

- Hypertension: this compound effectively lowers blood pressure, both as monotherapy and in combination with other antihypertensive agents like amlodipine. [, , , ]

- Chronic Kidney Disease: In cats, this compound reduced proteinuria. [] In humans, it slowed the progression of renal disease in patients with advanced renal insufficiency. []

- Heart Failure: this compound improved cardiac function and reduced mortality in patients with heart failure. []

Q11: Are there any specific drug delivery or targeting strategies being explored for this compound?

A11: While the provided research papers do not specifically focus on novel drug delivery systems for this compound, the research highlights the importance of optimizing this compound's pharmacokinetic profile, particularly in the context of its conversion to benazeprilat. Future research could explore modified release formulations or targeted delivery systems to enhance its therapeutic efficacy and potentially reduce side effects.

Q12: What analytical methods have been used to quantify this compound and benazeprilat in biological samples?

A12: Various analytical techniques have been employed for quantifying this compound and benazeprilat, including:

- UPLC-MS/MS: This highly sensitive and specific method has been used to determine this compound and benazeprilat concentrations in human plasma. []

- Gas Chromatography-Mass Spectrometry: This technique was utilized to measure this compound and benazeprilat levels in dog plasma. []

- HPLC-MS/MS: This method has been employed to analyze the pharmacokinetics of this compound hydrochloride tablets in patients with chronic glomerulonephritis. []

- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, has been utilized to quantify this compound and benazeprilat in various biological samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。